molecular formula C11H20BrNO3 B6598986 tert-butyl N-(5-bromo-2-methyl-4-oxopentan-2-yl)carbamate CAS No. 1566335-83-8

tert-butyl N-(5-bromo-2-methyl-4-oxopentan-2-yl)carbamate

Cat. No.: B6598986
CAS No.: 1566335-83-8
M. Wt: 294.19 g/mol
InChI Key: CQZKYSXPLUJPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(5-bromo-2-methyl-4-oxopentan-2-yl)carbamate: is an organic compound that features a tert-butyl group attached to a carbamate moiety, with a brominated methyl ketone side chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-methyl-4-oxopentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a brominated ketone under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, with optimization for yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to minimize impurities .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-bromo-2-methyl-4-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-2-methyl-4-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated ketone moiety can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . The carbamate group may also interact with biological molecules, contributing to the compound’s overall activity .

Properties

IUPAC Name

tert-butyl N-(5-bromo-2-methyl-4-oxopentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(15)13-11(4,5)6-8(14)7-12/h6-7H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZKYSXPLUJPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.